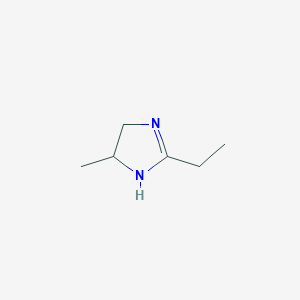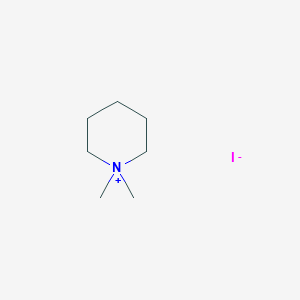
2-Amino-4-(chloromethyl)-6-piperidino-s-triazine
Übersicht
Beschreibung
2-Amino-4-(chloromethyl)-6-piperidino-s-triazine (2A4C6PT) is a synthetic organic compound that has been used as an intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and other organic compounds. 2A4C6PT is a triazine derivative, which is a type of heterocyclic compound that has a nitrogen-containing ring system. This compound has a wide range of applications in the synthesis of organic molecules and is widely used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Green Synthesis and Self-association
2,4-Diamino-1,3,5-triazines, related to the compound , have been synthesized through a green procedure involving the reaction of dicyandiamide with nitriles under microwave irradiation. This method is noted for its minimal solvent use, short reaction times, and simplicity. The study highlights the structures' confirmation in solution via NMR spectroscopy and the variation in N–H⋯N interactions across different structures (Díaz‐Ortiz et al., 2004).
Analytical Chemistry Applications
Research on chiral monochloro-s-triazines (MCT) derivatives synthesized from cyanuric chloride showcases their use as chiral derivatizing agents (CDRs) for the resolution of diastereomers of amino acids. This work demonstrates the utility of such compounds in analytical separations, optimizing conditions for synthesizing diastereomers and validating the separation method (Bhushan & Agarwal, 2011).
Materials Science: Self-assembly and Nanofibers
A study involving perylene bisimide derivatives bearing triazine units and complementary hydrogen-bonding moieties illustrates the design and self-assembly of supramolecular polymer materials. This research presents guidelines for molecular design towards self-assembly processes capable of producing well-defined nanofibers, highlighting the potential of triazine derivatives in materials science (Yang et al., 2009).
Antimicrobial and Antituberculosis Activity
Triazine derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating significant efficacy against various bacteria and fungi. Some compounds have been found to possess potent antimicrobial and antituberculosis activities, showcasing the therapeutic potential of these molecules in combating infectious diseases (Patel et al., 2012).
Antimicrobial Cellulose
Research on N-halamine precursors linked to triazine-based linkers demonstrates the application of these compounds in producing antimicrobial textiles. This work illustrates the synthesis of biocidal cellulosic fibers by bonding N-halamine precursors to cotton fabrics, highlighting the potential of triazine derivatives in creating antimicrobial surfaces (Jiang et al., 2014).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c10-6-7-12-8(11)14-9(13-7)15-4-2-1-3-5-15/h1-6H2,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGDSUDZOVZMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920154 | |
| Record name | 4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90797-31-2 | |
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-piperidino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090797312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)-6-(piperidin-1-yl)-1,3,5-triazin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















